u-73343

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

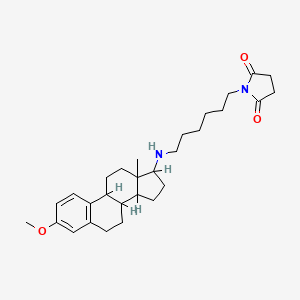

U-73343 is a synthetic compound known for its role as an inactive analog of U-73122. It is primarily used as a negative control in scientific research to study the effects of phospholipase C inhibition. This compound has a molecular formula of C29H42N2O3 and a molecular weight of 466.66 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of U-73343 involves the reaction of 1-[6-[(17β)-3-methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-2,5-pyrrolidinedione. The compound is typically synthesized through a series of organic reactions, including amination and cyclization .

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally follows similar synthetic routes as laboratory preparation, with optimization for large-scale production. The compound is often produced in powder form and stored under specific conditions to maintain its stability .

化学反応の分析

Types of Reactions

U-73343 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

Substitution: This compound can undergo substitution reactions, particularly involving its functional groups

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like DMSO or ethanol .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Detailed studies on the reaction products are limited, but they generally involve modifications to the functional groups of the compound .

科学的研究の応用

U-73343 is widely used in scientific research for its role as a negative control in studies involving phospholipase C inhibition. Its applications include:

Chemistry: Used to study the effects of phospholipase C inhibition on various chemical processes.

Biology: Employed in cellular studies to understand the role of phospholipase C in cell signaling and function.

Medicine: Utilized in pharmacological research to investigate the effects of phospholipase C inhibitors on different physiological processes.

Industry: Applied in the development of new pharmaceuticals and chemical products

作用機序

U-73343 functions as an inactive analog of U-73122, meaning it does not inhibit phospholipase C. Instead, it is used to assess the involvement of G protein-coupled 1-phosphatidylinositol-phosphodiesterase or phospholipase C in receptor-mediated cell activation. It functions downstream of phospholipase C to block receptor-mediated phospholipase D activation .

類似化合物との比較

Similar Compounds

U-73122: An active inhibitor of phospholipase C and 5-lipoxygenase, with an IC50 value of 1-2.1 µM for phospholipase C.

U-73343: An inactive analog of U-73122, used as a negative control

Uniqueness

This compound is unique in its role as an inactive analog, making it valuable for control experiments in scientific research. Unlike U-73122, which actively inhibits phospholipase C, this compound does not exhibit inhibitory effects, allowing researchers to distinguish between specific and non-specific effects of phospholipase C inhibition .

生物活性

U-73343 is an analog of the phospholipase C (PLC) inhibitor U-73122, often used in biological studies as a negative control due to its lack of significant biological activity. This article explores the biological activity of this compound, focusing on its interactions in cellular signaling, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized as a weak TRPA1 agonist and has been shown to have minimal effects on various cellular processes compared to its active counterpart, U-73122. Its primary use in research is to serve as a control compound when studying PLC pathways and other related signaling mechanisms.

This compound does not inhibit phospholipase C activity; however, it has been observed to affect calcium signaling in various cell types. The following points summarize its biological activity:

- Calcium Signaling : this compound does not significantly alter intracellular calcium levels when compared to U-73122, which effectively blocks phospholipase C-mediated calcium mobilization. This was demonstrated in studies where L2071 mouse fibroblasts pretreated with this compound showed no inhibition of calcium increase induced by phytosphingosine-1-phosphate (PhS1P) .

- Cellular Effects : In experiments involving maitotoxin-induced oncotic cell death in bovine aortic endothelial cells (BAECs), both U-73122 and this compound inhibited changes in intracellular calcium, ethidium uptake, and lactate dehydrogenase (LDH) release, indicating some level of cellular protective effect despite its inactive status .

Comparative Activity with U-73122

The main distinction between this compound and U-73122 lies in their effectiveness as PLC inhibitors. While U-73122 is a potent inhibitor that blocks PLC activity leading to reduced calcium signaling, this compound serves as an ineffective analog with limited biological impact. The following table summarizes key differences:

| Characteristic | U-73122 | This compound |

|---|---|---|

| Type | Active PLC inhibitor | Inactive analog |

| Calcium Mobilization | Strong inhibition | No significant effect |

| TRPA1 Activity | Not applicable | Weak agonist |

| Therapeutic Use | Research on PLC pathways | Control in experimental setups |

Case Studies and Research Findings

- Phytosphingosine-Induced Calcium Signaling : In a study examining the role of PhS1P in L2071 cells, the use of this compound demonstrated that it did not inhibit the calcium increase induced by PhS1P, confirming its role as a negative control .

- Maitotoxin-Induced Cell Death : Research indicated that both U-73122 and this compound could inhibit the effects of maitotoxin on BAECs. However, the exact mechanism by which this compound exerts any influence remains unclear, suggesting potential off-target effects rather than direct action on PLC pathways .

- HIV Integrase Inhibition : Interestingly, this compound has been reported to exhibit inhibitory activity against HIV-1 integrase with an IC50 value of 7 µM, indicating potential antiviral properties that warrant further investigation .

特性

IUPAC Name |

1-[6-[(3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,19,23-26,30H,3-7,9,11-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHWFIUASFBCKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861364 |

Source

|

| Record name | 1-(6-{[3-Methoxyestra-1(10),2,4-trien-17-yl]amino}hexyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。